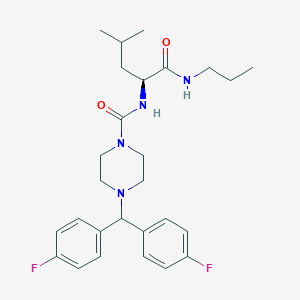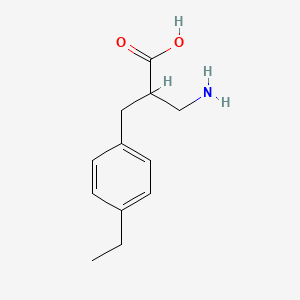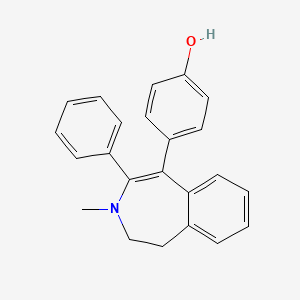
tert-Butyl 3-(benzylsulfanyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(benzylsulfanyl)propanoate: is an organic compound with the molecular formula C14H20O2S. It is a derivative of propanoic acid, featuring a tert-butyl ester group and a benzylsulfanyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(benzylsulfanyl)propanoate typically involves the esterification of 3-(benzylsulfanyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 3-(benzylsulfanyl)propanoate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding alcohol or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-(benzylsulfanyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, this compound can be used to study the effects of sulfanyl-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(benzylsulfanyl)propanoate involves its reactivity at the sulfanyl and ester groups. The sulfanyl group can undergo oxidation or substitution reactions, while the ester group can participate in hydrolysis or transesterification reactions. These reactions are facilitated by the molecular structure, which allows for easy access to reactive sites.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-(benzylamino)propanoate
- tert-Butyl 3-(neopentylamino)propanoate
- tert-Butyl 3-bromopropionate
Comparison:
- tert-Butyl 3-(benzylamino)propanoate: Similar in structure but contains an amino group instead of a sulfanyl group. This difference significantly alters its reactivity and applications.
- tert-Butyl 3-(neopentylamino)propanoate: Features a neopentylamino group, which provides steric hindrance and affects its chemical behavior.
- tert-Butyl 3-bromopropionate: Contains a bromine atom, making it more reactive in nucleophilic substitution reactions compared to the sulfanyl group in tert-Butyl 3-(benzylsulfanyl)propanoate.
Conclusion
This compound is a versatile compound with significant applications in synthetic chemistry, biology, and industry Its unique structure allows for a variety of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules
Propriétés
Numéro CAS |
921765-54-0 |
|---|---|
Formule moléculaire |
C14H20O2S |
Poids moléculaire |
252.37 g/mol |
Nom IUPAC |
tert-butyl 3-benzylsulfanylpropanoate |
InChI |
InChI=1S/C14H20O2S/c1-14(2,3)16-13(15)9-10-17-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
Clé InChI |
CGAAHFCHMZPZAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCSCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615404.png)

![N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615417.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12615426.png)


![1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12615442.png)
![N-{[3-(Aminomethyl)phenyl]methyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12615449.png)


![1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12615462.png)


![5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B12615473.png)
